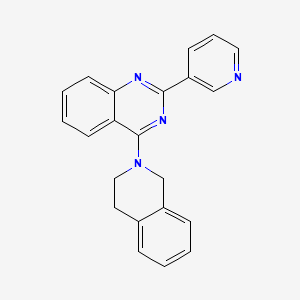

GCase modulator-1

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H18N4 |

|---|---|

Molekulargewicht |

338.4 g/mol |

IUPAC-Name |

4-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylquinazoline |

InChI |

InChI=1S/C22H18N4/c1-2-7-18-15-26(13-11-16(18)6-1)22-19-9-3-4-10-20(19)24-21(25-22)17-8-5-12-23-14-17/h1-10,12,14H,11,13,15H2 |

InChI-Schlüssel |

JKPCEULHIROZLA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CC2=CC=CC=C21)C3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of GCase Modulator-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GCase Modulator-1, a novel small molecule under investigation for its therapeutic potential in neurodegenerative diseases, particularly Parkinson's Disease. This document synthesizes the available preclinical data, focusing on the modulator's molecular interactions, cellular effects, and the experimental methodologies used for its characterization.

Introduction: Targeting GCase in Neurodegeneration

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease. Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is associated with the aggregation of α-synuclein, a pathological hallmark of the disease. This compound represents a therapeutic strategy aimed at enhancing the activity of wild-type GCase, thereby addressing a key pathological cascade in both genetic and sporadic forms of Parkinson's disease.

Mechanism of Action: Allosteric Modulation of GCase

This compound, also identified in scientific literature as compound 9g and likely belonging to the same class as the well-characterized modulator S-181, is a quinazoline (B50416) derivative.[1][2] Unlike inhibitory chaperones that bind to the active site, this compound is a non-competitive activator. Evidence suggests an allosteric mechanism of action, where the modulator binds to a site on the GCase enzyme distinct from the active site.[3] This binding induces a conformational change that enhances the enzyme's catalytic activity.[3] This activation of wild-type GCase helps to restore normal lysosomal function.[4][5]

Signaling Pathway: GCase Activation and Downstream Effects

References

- 1. α-Synuclein sedimentation assay [protocols.io]

- 2. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gain Therapeutics’ GT-02287 restores motor function in experimental Parkinson’s disease | BioWorld [bioworld.com]

- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 5. Preparation of aggregate-free α -synuclein for in vitro aggregation study [protocols.io]

The Critical Role of GCase Modulation in the Pathogenesis of Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), represent the most significant genetic risk factor for Parkinson's disease (PD). A growing body of evidence indicates a bidirectional, pathogenic relationship between reduced GCase activity and the accumulation of α-synuclein, the primary component of Lewy bodies. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this connection, detailed experimental protocols for investigating this pathway, and a summary of quantitative data from key studies. Furthermore, we present visual workflows and signaling pathways to facilitate a comprehensive understanding of the central role of GCase modulation in PD pathogenesis and to highlight its potential as a therapeutic target.

Introduction: The GCase and α-Synuclein Interplay

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of proteinaceous inclusions known as Lewy bodies, which are primarily composed of aggregated α-synuclein. While the majority of PD cases are sporadic, genetic factors play a crucial role in disease susceptibility and pathogenesis. Heterozygous mutations in the GBA1 gene are the most common genetic risk factor for PD, increasing the risk of developing the disease by approximately 5 to 20-fold.[1][2]

GCase is a lysosomal hydrolase responsible for the breakdown of the glycolipid glucosylceramide into glucose and ceramide.[3][4] Mutations in GBA1 can lead to a significant reduction in GCase enzymatic activity.[2] This deficiency is not only observed in individuals with Gaucher disease (the autosomal recessive disorder caused by homozygous GBA1 mutations) who develop parkinsonism, but also in heterozygous carriers and even in a subset of sporadic PD patients without GBA1 mutations.[1][5]

The prevailing hypothesis posits a toxic feedback loop between GCase deficiency and α-synuclein aggregation. Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, which can promote the formation and stabilization of toxic α-synuclein oligomers.[6][7] Conversely, aggregated α-synuclein can impair the normal trafficking and function of GCase, further reducing its lysosomal activity and perpetuating a cycle of neurotoxicity.[6][7] This guide will delve into the quantitative evidence supporting this hypothesis and the experimental methodologies used to investigate it.

Quantitative Data on GCase and α-Synuclein in Parkinson's Disease

The following tables summarize key quantitative findings from cellular and animal models of Parkinson's disease, illustrating the impact of GBA1 mutations and the effects of GCase modulators.

| GBA1 Mutation | Model System | Reduction in GCase Activity | Effect on α-Synuclein | Reference |

| L444P (heterozygous) | Mouse midbrain | ~31% | Not associated with pathological α-synuclein assembly on its own. | [7][8] |

| L444P (heterozygous) | Human fibroblasts | ~25% | Associated with a lipid profile that promotes α-synuclein aggregation. | [9] |

| N370S (heterozygous) | Human iPSC-derived cholinergic neurons | Significant reduction | Significantly increased levels. | [3] |

| E326K (heterozygous) | SH-SY5Y cells | No significant reduction in protein level, but altered localization. | Associated with α-synuclein aggregation and lipid droplet accumulation. | [10] |

| GCase Inhibition (CBE) | Mouse cortical neurons | Dose-dependent | Did not induce de novo α-synuclein accumulation but increased the release of α-synuclein fibrils. | [11][12] |

Table 1: Impact of GBA1 Mutations and GCase Inhibition on GCase Activity and α-Synuclein Levels. This table quantifies the effects of common GBA1 mutations and chemical inhibition of GCase on its enzymatic activity and the subsequent impact on α-synuclein pathology in various experimental models.

| Modulator | Model System | Concentration | Effect on GCase Activity | Effect on α-Synuclein | Reference |

| Ambroxol | Macrophages from GBA-PD patients | Not specified | ~3.5-fold increase | Reduced substrate levels. | [13] |

| Ambroxol | Transgenic mice overexpressing human α-synuclein | 4mM in drinking water | Significant increase in brain | ~20% reduction in protein levels | [14] |

| S-181 (non-inhibitory chaperone) | iPSC-derived dopaminergic neurons (sporadic and genetic PD) | 1.49 µM (AC50) | Up to 780% activation | Reduced accumulation | [15] |

| GT-02287 (allosteric regulator) | Rat dopaminergic neurons treated with CBE | Not specified | Enhanced activity and levels | Ameliorated α-synuclein pathology | [16] |

Table 2: Effects of GCase Modulators in Preclinical Models of Parkinson's Disease. This table presents quantitative data on the efficacy of various small molecule chaperones and activators in enhancing GCase activity and mitigating α-synuclein pathology in cellular and animal models relevant to PD.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to study the GCase-α-synuclein axis in Parkinson's disease research.

GCase Activity Assays

This fluorometric assay measures the enzymatic activity of GCase by detecting the cleavage of the synthetic substrate 4-MUG.

Materials:

-

Cell or tissue lysates

-

Assay Buffer: Citrate-phosphate buffer (pH 5.4) with 0.25% (w/v) sodium taurocholate, 1mM EDTA, 1% (w/v) BSA.[17]

-

4-MUG solution (5 mM in assay buffer).[18]

-

GCase inhibitor: Conduritol B epoxide (CBE) (25 mM in DMSO).[17]

-

Stop Buffer: 1M Glycine, pH 12.5.[17]

-

4-methylumbelliferone (4-MU) standard solution.

-

96-well black, flat-bottom plates.

-

Fluorometric plate reader (Excitation: 350 nm, Emission: 460 nm).[17]

Procedure:

-

Prepare cell or tissue lysates. Determine protein concentration using a standard method (e.g., BCA assay).

-

In a 96-well plate, add 5 µg of whole-cell extract protein or 1 µg of purified lysosome protein per well.[18]

-

Adjust the volume in each well to 80 µL with assay buffer.[18]

-

For inhibitor control wells, add 1.2 µL of 25 mM CBE. For other wells, add 1.2 µL of DMSO.[18]

-

Add 20 µL of 5 mM 4-MUG solution to each well to start the reaction.[18]

-

Incubate the plate at 37°C for 1 hour, protected from light.[17]

-

Stop the reaction by adding 100 µL of Stop Buffer to each well.[17]

-

Prepare a standard curve using 4-MU.

-

Measure fluorescence using a plate reader.

-

Calculate GCase activity as pmol of 4-MU produced per mg of protein per minute.[17]

This assay allows for the measurement of GCase activity in situ within live cells using a cell-permeable fluorescent substrate.

Materials:

-

iPSC-derived dopaminergic neurons cultured in 96-well imaging plates.

-

PFB-FDGlu stock solution (37.5 mM in DMSO).[4]

-

CBE (25 µM for overnight incubation).[4]

-

LysoTracker Deep Red (50 nM).[4]

-

FluoroBrite DMEM.

-

High-content imaging system (e.g., Opera Phenix).

Procedure:

-

For negative controls, treat cells overnight with 25 µM CBE.[4]

-

Incubate cells with 50 nM LysoTracker Deep Red in media for 30 minutes at 37°C to label lysosomes.[4]

-

Prepare a working solution of PFB-FDGlu by diluting the stock 1:200 in FluoroBrite DMEM.[4]

-

Remove the LysoTracker solution and add 50 µL of the PFB-FDGlu working solution to each well.

-

Incubate for 30 minutes at 37°C and 5% CO₂.

-

Acquire images using a high-content imaging system.

-

Analyze the fluorescence intensity of the cleaved PFB-F dye within the LysoTracker-positive compartments to quantify GCase activity on a single-cell basis.

α-Synuclein Aggregation Assays

This assay monitors the formation of amyloid-like fibrils of α-synuclein in real-time.

Materials:

-

Recombinant α-synuclein monomer.

-

α-Synuclein pre-formed fibrils (PFFs) (optional, for seeding).

-

Thioflavin T (ThT) stock solution (1 mM in dH₂O).[19]

-

PBS (pH 7.4).

-

96-well black, clear-bottom plates.

-

Shaking incubator.

-

Fluorescence plate reader (Excitation: ~450 nm, Emission: ~485 nm).[19]

Procedure:

-

Prepare a reaction mixture containing α-synuclein monomer (e.g., 100 µM) and ThT (final concentration 25 µM) in PBS.[19]

-

If seeding the reaction, add a small amount of α-synuclein PFFs (e.g., 10 µM).[19]

-

Pipette 80-120 µL of the reaction mixture into each well of the 96-well plate.[20][21]

-

Seal the plate and incubate at 37°C with continuous shaking (e.g., 600 rpm).[19]

-

Measure ThT fluorescence at regular intervals over time (e.g., every 10-30 minutes for up to 72 hours).[19]

-

Plot fluorescence intensity versus time to obtain aggregation kinetics.

This method is used to detect and quantify insoluble α-synuclein aggregates.

Materials:

-

Cell or tissue lysates.

-

Lysis Buffer (e.g., RIPA buffer).[22]

-

Cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size).

-

Dot blot apparatus.

-

Primary antibodies against total α-synuclein and phosphorylated α-synuclein (Ser129).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence detection reagents.

Procedure:

-

Lyse cells or homogenize tissue in ice-cold lysis buffer.[23]

-

Determine protein concentration.

-

Load equal amounts of protein from each sample onto a cellulose acetate membrane pre-wetted with lysis buffer in a dot blot apparatus under vacuum.

-

Wash the membrane with lysis buffer.

-

Perform immunoblotting using standard procedures with antibodies against total and phosphorylated α-synuclein.

-

Detect the signal using chemiluminescence and quantify the dot intensity.

Immunocytochemistry for Phosphorylated α-Synuclein

This technique is used to visualize the localization of pathological α-synuclein aggregates within cells.

Materials:

-

Cells cultured on coverslips or in imaging plates.

-

4% Paraformaldehyde (PFA) in PBS for fixation.

-

Permeabilization Buffer: 0.2% Triton X-100 in PBS.[24]

-

Blocking Buffer: 5% normal goat serum and 0.02% Triton X-100 in PBS.[24]

-

Primary antibody against phosphorylated α-synuclein (Ser129).

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope.

Procedure:

-

Fix cells with 4% PFA for 20 minutes at room temperature.[24]

-

Wash three times with PBS.

-

Permeabilize cells with Permeabilization Buffer for 10 minutes.[24]

-

Wash three times with PBS.

-

Block non-specific binding with Blocking Buffer for 1 hour at room temperature.[24]

-

Incubate with the primary antibody diluted in Blocking Buffer overnight at 4°C.[25]

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1-2 hours at room temperature, protected from light.[24][26]

-

Wash three times with PBS.

-

Mount coverslips with mounting medium containing DAPI or add DAPI solution to the wells.

-

Visualize and capture images using a fluorescence microscope.

Generation of iPSC-derived Dopaminergic Neurons

This protocol outlines a general method for differentiating induced pluripotent stem cells (iPSCs) into dopaminergic neurons, a key cellular model for PD research.

Materials:

-

Human iPSCs.

-

Essential 8 medium.

-

Vitronectin-coated plates.

-

Differentiation media with specific growth factors and small molecules for patterning towards a midbrain floor plate progenitor fate (e.g., dual SMAD inhibitors, SHH, FGF8).

-

Maturation media containing neurotrophic factors (e.g., BDNF, GDNF, ascorbic acid).

Procedure (General Overview):

-

Culture iPSCs on vitronectin-coated plates in Essential 8 medium.[1]

-

Induce neural differentiation by dual SMAD inhibition to generate neural progenitor cells (NPCs).[27] This phase typically lasts for about 11 days.[27]

-

Pattern the NPCs towards a midbrain dopaminergic fate by treating with SHH and FGF8 for approximately 7 days.[27]

-

Terminally differentiate the midbrain progenitors into dopaminergic neurons by culturing them in maturation medium containing BDNF, GDNF, and ascorbic acid for several weeks.[27]

-

The entire differentiation process can take over 50 days to yield mature, functional dopaminergic neurons.[1] The efficiency of differentiation can result in cultures with 50-90% tyrosine hydroxylase (TH)-positive cells, a marker for dopaminergic neurons.[28]

Visualizing the Pathogenic Cascade and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Generation of iPSC-derived dopaminergic neurons [protocols.io]

- 2. The relationship between glucocerebrosidase mutations and Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the PFB-FDGlu Probe [protocols.io]

- 5. Protective Effects of Ambroxol on Aβ and α-Synuclein-Induced Neurotoxicity Through Glucocerebrosidase Activation in HT-22 Hippocampal Neuronal Cells [mdpi.com]

- 6. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 7. The L444P Gba1 mutation enhances alpha-synuclein induced loss of nigral dopaminergic neurons in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sphingolipid changes in Parkinson L444P GBA mutation fibroblasts promote α-synuclein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The GBA variant E326K is associated with alpha-synuclein aggregation and lipid droplet accumulation in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucocerebrosidase activity modulates neuronal susceptibility to pathological α-synuclein insult - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdsabstracts.org [mdsabstracts.org]

- 17. protocols.io [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 20. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 21. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]

- 22. uni-muenster.de [uni-muenster.de]

- 23. uni-muenster.de [uni-muenster.de]

- 24. Immunofluorescence Labeling of TH, Alpha-Synuclein, and MAP2 in iPSC-Derived Dopaminergic Neurons [protocols.io]

- 25. Immunostaining [protocols.io]

- 26. Immunocytochemistry protocol | Abcam [abcam.com]

- 27. Preparation and Co‐Culture of iPSC‐Derived Dopaminergic Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. An Efficient 2D Protocol for Differentiation of iPSCs into Mature Postmitotic Dopaminergic Neurons: Application for Modeling Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

GCase modulator-1 and its effect on lysosomal function

An In-depth Technical Guide on GCase Modulator-1 and its Effect on Lysosomal Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase), are a significant genetic risk factor for both Gaucher disease, a lysosomal storage disorder, and Parkinson's disease. Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, within lysosomes, disrupting their normal function and contributing to cellular pathology. A promising therapeutic strategy involves the use of small molecule modulators to enhance GCase activity. This technical guide focuses on a specific non-inhibitory small molecule, referred to here as this compound, which allosterically activates wild-type GCase. By binding to a site distinct from the enzyme's active site, this modulator enhances the enzyme's catalytic function, offering a potential therapeutic avenue for diseases linked to GCase deficiency.

Mechanism of Action

This compound acts as an allosteric activator. Unlike competitive inhibitors that bind to the active site, this modulator binds to a distinct site on the GCase enzyme. This binding event induces a conformational change in the enzyme that enhances its catalytic activity, leading to increased hydrolysis of glucosylceramide to glucose and ceramide. This mechanism is particularly advantageous as it can enhance the function of the existing wild-type enzyme pool within cells.

dot

Caption: Mechanism of this compound action within the lysosome.

Quantitative Data

The efficacy of GCase modulators can be quantified through various in vitro and in cell-based assays. The following tables summarize key quantitative data for this compound and related compounds.

Table 1: In Vitro Potency of GCase Modulator S-181

| Parameter | Value | Description |

| AC50 | 1.49 µM[1] | The concentration of S-181 that induces half-maximal activation of GCase activity in vitro.[1] |

| Maximum Activation | 780%[1] | The maximum percentage increase in GCase activity observed with S-181 in vitro.[1] |

Table 2: Cellular Activity of GCase Modulators GT-02287 and GT-02329 in Patient-Derived Fibroblasts

| Compound | Cell Line (GBA1 Genotype) | Concentration (µM) | % Increase in GCase Activity (relative to untreated) |

| GT-02287 | Healthy Donor | >10 | Dose-dependent increase[2] |

| GT-02287 | GD Type I (p.N370S/ins) | >10 | Dose-dependent increase[2] |

| GT-02287 | GD Type II/III (p.L444P/p.L444P) | >10 | Dose-dependent increase[2] |

| GT-02329 | Healthy Donor | >10 | Dose-dependent increase[2] |

| GT-02329 | GD Type I (p.N370S/ins) | >10 | Dose-dependent increase[2] |

| GT-02329 | GD Type II/III (p.L444P/p.L444P) | >10 | Dose-dependent increase[2] |

Table 3: In Vivo Efficacy of GCase Modulator GT-02329 in a Mouse Model of Neuronopathic Gaucher Disease

| Treatment Group | Dose | Effect on GCase Activity | Effect on Glucosylceramide Levels |

| GT-02329 | 60 mg/kg q.d. | Restoration of GCase activity[3] | Reduction in accumulation[3][4] |

| GT-02329 | 90 mg/kg q.d. | Restoration of GCase activity[3] | Reduction in accumulation[3][4] |

Experimental Protocols

GCase Activity Assay using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

This assay measures the enzymatic activity of GCase by monitoring the hydrolysis of the fluorogenic substrate 4-MUG.[5][6][7][8]

Materials:

-

Cell or tissue lysates

-

96-well black, flat-bottom plates

-

Fluorometric plate reader (Excitation: ~350-365 nm, Emission: ~445-460 nm)

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

In a 96-well plate, add a specific amount of lysate protein to each well. Include blank wells with lysis buffer only.

-

To test the effect of a modulator, pre-incubate the lysates with the compound for a specified time.

-

Initiate the enzymatic reaction by adding the 4-MUG substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.[6][7][8]

-

Stop the reaction by adding the stop buffer.

-

Measure the fluorescence intensity using a plate reader.

-

Generate a standard curve using the 4-MU standard solution to convert fluorescence units to the amount of product formed.

-

Calculate GCase activity, typically expressed as pmol of 4-MU produced per milligram of protein per minute.[7]

dot

Caption: Workflow for the GCase activity assay using 4-MUG.

Measurement of Glucosylceramide (GlcCer) by LC-MS/MS

This method allows for the sensitive and specific quantification of the GCase substrate, glucosylceramide, in biological samples.[9][10][11]

Materials:

-

Internal standard (e.g., d5-GlcCer(18:0))[12]

-

Solvents for extraction (e.g., chloroform, methanol, water)[9]

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)[10]

-

LC-MS/MS system with a suitable column (e.g., C8 or HILIC)[10]

Procedure:

-

Homogenize tissue samples or lyse cells in an appropriate buffer.[10][12]

-

Add a known amount of the internal standard to each sample.

-

Perform lipid extraction using a method such as the Bligh-Dyer or Folch method.

-

(Optional) Clean up the lipid extract using SPE to remove interfering substances.[10]

-

Evaporate the solvent and reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system.

-

Inject the sample into the LC-MS/MS system.

-

Separate GlcCer from its isomers (e.g., galactosylceramide) using an appropriate chromatographic gradient.[10]

-

Detect and quantify GlcCer and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

-

Calculate the concentration of GlcCer in the original sample based on the peak area ratio of the analyte to the internal standard and a standard curve.

dot

Caption: Workflow for GlcCer measurement by LC-MS/MS.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a modulator to GCase within a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.[13][14][15]

Materials:

-

Cultured cells

-

GCase modulator compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermocycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-GCase antibody

Procedure:

-

Treat cultured cells with the GCase modulator or vehicle control for a defined period.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well plate.

-

Heat the cell suspensions across a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble GCase in each sample by Western blotting using an anti-GCase antibody.

-

A shift in the melting curve to a higher temperature in the presence of the modulator indicates stabilization of GCase and confirms target engagement.

dot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound and similar allosteric activators represent a promising therapeutic strategy for Gaucher disease and GBA1-associated Parkinson's disease. By enhancing the activity of wild-type GCase, these molecules can help restore lysosomal function and mitigate the downstream pathological consequences of GCase deficiency. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to advance these novel therapeutics. Further investigation into the long-term efficacy and safety of these modulators is warranted to realize their full clinical potential.

References

- 1. S-181 | GCase activator | Probechem Biochemicals [probechem.com]

- 2. Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gaintherapeutics.com [gaintherapeutics.com]

- 4. gaintherapeutics.com [gaintherapeutics.com]

- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 6. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 7. protocols.io [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. amicusrx.com [amicusrx.com]

- 11. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glucosylceramide and glucosylsphingosine analysis [protocols.io]

- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Pathways Affected by GCase Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular pathways impacted by small-molecule modulators of the lysosomal enzyme β-glucocerebrosidase (GCase). Mutations in the GBA1 gene, which encodes GCase, are the most significant genetic risk factor for Parkinson's disease (PD).[1][2][3][4] Consequently, enhancing GCase activity with pharmacological modulators has emerged as a promising therapeutic strategy.[2][5] This document details the mechanisms of action of these modulators, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the affected cellular pathways. The information is primarily based on studies of modulators such as S-181, NCGC00188758 (758), and the GT-series (e.g., GT-02287), which serve as exemplars in the field.

Core Cellular Pathways Affected by GCase Modulators

GCase modulators are designed to enhance the function of the wild-type or mutant GCase enzyme, thereby impacting several interconnected cellular pathways critical to neuronal health.

1. Enhancement of Lysosomal Function and Substrate Reduction

The primary function of GCase is to hydrolyze its substrate, glucosylceramide (GlcCer), into glucose and ceramide within the lysosome.[2][6] GCase deficiency, resulting from GBA1 mutations or other cellular stressors, leads to the accumulation of GlcCer and its derivative, glucosylsphingosine (B128621) (GlcSph).[7] This substrate accumulation impairs overall lysosomal function.[7][8]

GCase modulators directly target the enzyme to increase its catalytic activity. This leads to:

-

Increased Hydrolysis of GlcCer and GlcSph : By boosting GCase activity, modulators facilitate the clearance of these accumulated lipid substrates.[1][2]

-

Restoration of Lysosomal Homeostasis : Reducing the lipid burden helps restore the normal function of the lysosome, improving its capacity to degrade various macromolecules.[2][9]

2. α-Synuclein Degradation and Clearance

A pathological hallmark of Parkinson's disease is the accumulation and aggregation of the protein α-synuclein.[2] There is a reciprocal negative feedback loop between GCase and α-synuclein; reduced GCase activity leads to α-synuclein accumulation, and excess α-synuclein can, in turn, inhibit GCase function.[4] GCase modulators disrupt this cycle by:

-

Improving Lysosomal Degradation Capacity : A healthier lysosomal environment, restored by GCase activation, is better equipped to clear pathological α-synuclein aggregates.[6][9]

-

Mitigating Blockade of Chaperone-Mediated Autophagy (CMA) : Some mutant forms of GCase can mislocalize to the lysosomal membrane and inhibit CMA, a selective autophagy pathway responsible for degrading soluble proteins like α-synuclein.[10][11][12] By improving GCase folding and trafficking, modulators may prevent this mislocalization and restore CMA function.

3. Alleviation of Endoplasmic Reticulum (ER) Stress

Many GBA1 mutations cause the GCase protein to misfold.[13] These misfolded proteins are retained in the Endoplasmic Reticulum (ER), where they are targeted for degradation via the ER-associated degradation (ERAD) pathway.[4][13] This retention can trigger the unfolded protein response (UPR), a cellular stress response.[6]

Certain GCase modulators act as pharmacological chaperones, binding to the mutant enzyme to:

-

Stabilize Protein Folding : They assist the misfolded GCase in achieving a more stable conformation.[8][13]

-

Facilitate ER Exit and Lysosomal Trafficking : This improved folding allows the enzyme to be correctly trafficked from the ER to the Golgi apparatus and then to the lysosome, its site of action.[8][13]

-

Reduce ER Stress : By clearing the accumulation of misfolded protein from the ER, these modulators reduce the activation of the UPR, alleviating cellular stress.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of various GCase modulators as reported in the cited literature.

Table 1: Effect of GCase Modulators on Enzyme Activity

| Modulator | Model System | GCase Activity Change | Reference |

| S-181 | iPSC-derived dopaminergic neurons | Increased activity (AC50 value not specified) | [2] |

| S-181 | Gba1D409V/+ mouse brain | Significant increase in GCase activity | [2] |

| NCGC00188758 (758) | Human iPSC-derived midbrain neurons | Enhanced lysosomal GCase activity | [9] |

| GT-02287 | Healthy volunteers (Phase 1 Trial) | Up to 53% increase in GCase activity | [14] |

| GT-02287 / GT-02329 | GD patient-derived fibroblasts | Dose-dependent increase in GCase activity | [15] |

| Compound 1 | p.L444P/p.L444P GD fibroblasts | 1.8-fold increase at 12.5 µM | [16] |

Table 2: Effect of GCase Modulators on Substrate and α-Synuclein Levels

| Modulator | Model System | Downstream Effect | P-value | Reference |

| S-181 | Gba1D409V/+ mouse brain | Reduced Glucosylceramide (GluCer) | < 0.05 | [2] |

| S-181 | Gba1D409V/+ mouse brain | Reduced Glucosylsphingosine | < 0.05 | [2] |

| S-181 | Gba1D409V/+ mouse brain | Reduced insoluble α-synuclein | < 0.001 | [2] |

| S-181 | PD iPSC-derived neurons | Lowered accumulation of α-synuclein | Not specified | [1][2] |

| NCGC00188758 (758) | iPSC-derived midbrain neurons | Reduction of pathological α-synuclein | Not specified | [9] |

| AT2101 | Thy1-aSyn mouse model | Reduced α-synuclein immunoreactivity | Not specified | [4] |

Mandatory Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

References

- 1. A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. A GCase Chaperone Improves Motor Function in a Mouse Model of Synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Glucocerebrosidase activity modulates neuronal susceptibility to pathological α-synuclein insult - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of β-Glucocerebrosidase Reduces Pathological α-Synuclein and Restores Lysosomal Function in Parkinson's Patient Midbrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutant glucocerebrosidase impairs α-synuclein degradation by blockade of chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mutant glucocerebrosidase impairs α-synuclein degradation by blockade of chaperone-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 15. biorxiv.org [biorxiv.org]

- 16. mdpi.com [mdpi.com]

In-Depth Technical Guide: Molecular Targets of GCase Modulator S-181

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-181 is a novel small-molecule modulator of β-glucocerebrosidase (GCase), the enzyme encoded by the GBA1 gene. Mutations in GBA1 are a significant genetic risk factor for Parkinson's disease (PD), leading to reduced GCase activity and the accumulation of its substrates, glucosylceramide and glucosylsphingosine. This accumulation is linked to lysosomal dysfunction and the aggregation of α-synuclein, a pathological hallmark of PD. S-181 has emerged as a promising therapeutic candidate due to its ability to specifically activate wild-type GCase, thereby addressing the downstream pathological consequences of GCase deficiency. This technical guide provides a comprehensive overview of the molecular targets of S-181, detailing its mechanism of action, effects on cellular pathways, and the experimental methodologies used for its characterization.

Primary Molecular Target: Wild-Type β-Glucocerebrosidase (GCase)

The primary and direct molecular target of S-181 is the wild-type form of the lysosomal enzyme β-glucocerebrosidase (GCase).[1][2] S-181 functions as a non-inhibitory activator, or modulator, of GCase.[1][2] This is in contrast to some pharmacological chaperones that inhibit the enzyme at higher concentrations. S-181 was developed to enhance the activity of the non-mutated GCase enzyme.[1]

Quantitative Analysis of S-181 Activity

In vitro enzymatic assays have been conducted to quantify the potency and efficacy of S-181 in activating GCase. The key parameters are summarized in the table below.

| Parameter | Value | Description |

| AC50 | 1.49 µM | The concentration of S-181 that elicits a half-maximal activation of GCase in a cell-free in vitro enzyme activity assay.[2] |

| Maximum Activation | 780% | The highest level of GCase activation observed in in vitro assays with S-181.[2] |

In vitro studies have demonstrated that S-181 does not affect the enzymatic activity of other lysosomal enzymes, such as acid α-glucosidase and α-galactosidase A, highlighting its specificity for GCase.[2]

Downstream Cellular Effects of S-181

The activation of GCase by S-181 initiates a cascade of downstream cellular events that ameliorate the pathological phenotypes associated with GCase dysfunction. These effects have been primarily studied in induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from Parkinson's disease patients with and without GBA1 mutations.[1][2]

Restoration of Lysosomal Function

Treatment with S-181 has been shown to partially restore lysosomal function in patient-derived neurons.[1][2] This is a critical effect, as lysosomal impairment is a central feature of GCase-related neurodegeneration. The restoration of lysosomal function is evidenced by the enhanced clearance of GCase substrates and other accumulated molecules.

Reduction of GCase Substrates and Pathological α-Synuclein

A primary consequence of GCase activation by S-181 is the enhanced degradation of its lipid substrates. Furthermore, this leads to a reduction in the accumulation of α-synuclein, a key protein implicated in the formation of Lewy bodies in Parkinson's disease.[1][2]

| Cellular Model | Treatment | Effect on Glucosylceramide | Effect on α-Synuclein |

| iPSC-derived dopaminergic neurons from PD patients | 15µM S-181 for 10 days | Lowered accumulation | Decreased accumulation |

| Gba1 mutant mice | S-181 treatment | Reduced accumulation in brain tissue | Decreased build-up in the brain |

Quantitative data from specific studies on the percentage reduction of these molecules is an area of ongoing research.

Signaling Pathways Modulated by S-181

The molecular mechanism of S-181 extends beyond direct enzyme activation to the modulation of interconnected cellular signaling pathways, primarily centered around lysosomal and mitochondrial function.

Lysosomal-Autophagic Pathway

By enhancing GCase activity, S-181 promotes the efficient functioning of the lysosomal-autophagic pathway. This pathway is responsible for the degradation and recycling of cellular waste, including aggregated proteins like α-synuclein.[3] The improved lysosomal function facilitated by S-181 helps to clear the backlog of undigested material, thereby reducing cellular stress.

Mitochondria-Lysosome Contact Sites

Recent evidence suggests a crucial interplay between lysosomes and mitochondria, with direct physical contact sites mediating their communication. In dopaminergic neurons derived from Parkinson's disease patients with GBA1 mutations, these contact sites are prolonged. Treatment with S-181 has been shown to restore normal mitochondria-lysosome contact dynamics.[3] This is thought to be mediated by the proper functioning of the untethering protein TBC1D15, which regulates Rab7 GTP hydrolysis.

References

- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 2. A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucocerebrosidase mutations disrupt the lysosome and now the mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Structural Biology of GCase Allosteric Modulator Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal enzyme essential for the hydrolysis of glucosylceramide into glucose and ceramide. Mutations in GBA1 lead to GCase misfolding and dysfunction, causing the lysosomal storage disorder Gaucher disease and representing a significant genetic risk factor for Parkinson's disease.[1][2] The accumulation of misfolded GCase in the endoplasmic reticulum (ER) can trigger ER stress and prevent its transport to the lysosome, leading to the accumulation of its substrate, glucosylceramide, and subsequent cellular dysfunction.[2]

Allosteric modulators of GCase have emerged as a promising therapeutic strategy. These small molecules bind to a site on the enzyme distinct from the active site, promoting its correct folding, stability, and trafficking to the lysosome. This guide focuses on the structural and functional aspects of the interaction between GCase and a representative class of allosteric modulators, structurally targeted allosteric regulators (STARs), exemplified by compounds GT-02287 and GT-02329.[1][2] These modulators have been shown to enhance GCase activity and ameliorate disease-related phenotypes in preclinical models.[3][4][5][6][7]

Structural Insights into GCase-Modulator Interaction

The crystal structure of human GCase reveals a multi-domain protein. Allosteric modulators like GT-02287 and GT-02329 bind to a druggable allosteric pocket on GCase, distinct from the catalytic site.[1][8] This binding is characterized by hydrogen bonds and hydrophobic interactions that stabilize the enzyme in its native conformation.[1] A key mechanistic insight is that the binding of these modulators can promote the dimerization of GCase, a process associated with increased enzymatic activity and stability.[9]

Quantitative Data on GCase-Modulator Interaction

| Parameter | Modulator | Observation | Method | Reference |

| Binding Confirmation | GT-02287, GT-02329 | Dose-dependent binding to recombinant human GCase at pH 7.4 and 5.0. | Surface Plasmon Resonance (SPR) | [1] |

| Binding Site | GT-02287, GT-02329 | Allosteric site, distinct from the active site. | SPR competition experiments with active site inhibitor isofagomine. | [1] |

| Effect on GCase Activity | GT-02287, GT-02329 | Increased GCase activity in wild-type and mutant (N370S, L444P) fibroblast lysates. | Fluorogenic substrate assay (4-methylumbelliferyl β-D-glucopyranoside). | [2][8][10] |

| Cellular GCase Enhancement | GT-02287, GT-02329 | Dose-dependent increase in GCase activity in patient-derived fibroblasts. | Fluorogenic substrate assay. | [10] |

| Target Engagement in vivo | GT-02287 | Increased GCase activity in dried blood spots of healthy volunteers. | Clinical trial data. | [6] |

Key Signaling and Trafficking Pathways

The function of GCase is intricately linked to its proper trafficking to the lysosome and its interaction with other cellular components, notably α-synuclein. Allosteric modulators influence these pathways by ensuring a sufficient supply of correctly folded and active GCase to the lysosome.

LIMP-2 Mediated Trafficking of GCase

The primary pathway for transporting newly synthesized GCase from the ER to the lysosome is mediated by the lysosomal integral membrane protein 2 (LIMP-2).[11][12][13][14][15][16][17] Misfolded GCase is retained in the ER and targeted for degradation, but allosteric modulators can rescue this by stabilizing the protein, allowing it to bind to LIMP-2 for transport.

The Bidirectional Relationship between GCase and α-Synuclein

A pathogenic feedback loop exists between GCase and α-synuclein, the protein central to Parkinson's disease pathology.[18] Reduced GCase activity leads to the accumulation of glucosylceramide, which can stabilize toxic oligomers of α-synuclein.[13][18] Conversely, aggregated α-synuclein can impair the trafficking and activity of GCase.[12][13] By restoring lysosomal GCase function, allosteric modulators can help break this cycle.

Detailed Experimental Protocols

The characterization of GCase-modulator interactions relies on a suite of biophysical and biochemical assays. Below are detailed methodologies for key experiments.

GCase Activity Assay

This protocol describes a fluorometric assay to measure GCase activity in cell lysates using the substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

-

Lysis Buffer: 1% Triton X-100 in a suitable buffer (e.g., PBS).

-

Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing sodium taurocholate, BSA, and EDTA.[19][20]

-

Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

-

Stop Buffer: High pH buffer (e.g., 0.2 M glycine-carbonate, pH 10.7).

-

Standard: 4-methylumbelliferone (B1674119) (4-MU).

-

Inhibitor (optional control): Conduritol-β-epoxide (CBE).[19]

Procedure:

-

Cell Lysis: Harvest cells and lyse in Lysis Buffer. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the total protein concentration of the lysate.

-

Assay Setup: In a 96-well black plate, add cell lysate (normalized for protein content) to each well. For modulator-treated samples, pre-incubate the lysate with the modulator for a specified time. Include control wells with vehicle (e.g., DMSO) and a GCase inhibitor like CBE.

-

Reaction Initiation: Add the 4-MUG substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

Reaction Termination: Stop the reaction by adding the Stop Buffer.

-

Fluorescence Measurement: Read the fluorescence intensity on a plate reader with excitation at ~350 nm and emission at ~460 nm.

-

Data Analysis: Generate a standard curve using known concentrations of 4-MU. Use the standard curve to calculate the amount of 4-MU produced in each sample and express GCase activity as pmol of 4-MU/mg of protein/minute.[19]

Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time binding kinetics and affinity between the GCase modulator (analyte) and GCase (ligand).

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Recombinant human GCase.

-

GCase modulator stock solution.

-

Running buffer (e.g., HBS-EP+).

Procedure:

-

Ligand Immobilization: Covalently immobilize recombinant GCase onto the sensor chip surface via amine coupling.

-

Analyte Preparation: Prepare a dilution series of the GCase modulator in the running buffer.

-

Binding Measurement: Inject the modulator solutions over the GCase-immobilized surface at a constant flow rate. Monitor the change in response units (RU) over time to observe association and dissociation phases.

-

Regeneration: After each injection, regenerate the sensor surface to remove the bound modulator.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a modulator to GCase, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal titration calorimeter.

-

Recombinant human GCase.

-

GCase modulator.

-

Dialysis buffer.

Procedure:

-

Sample Preparation: Dialyze both GCase and the modulator extensively against the same buffer to minimize buffer mismatch effects.

-

ITC Experiment Setup: Load the GCase solution into the sample cell and the modulator solution into the titration syringe.

-

Titration: Perform a series of injections of the modulator into the GCase solution, measuring the heat change after each injection.

-

Data Analysis: Integrate the heat pulses and plot them against the molar ratio of modulator to GCase. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

X-ray Crystallography

X-ray crystallography is employed to determine the three-dimensional structure of the GCase-modulator complex at atomic resolution.

Materials:

-

Purified recombinant GCase.

-

GCase modulator.

-

Crystallization screens and reagents.

-

X-ray diffraction equipment.

Procedure:

-

Complex Formation: Incubate purified GCase with an excess of the modulator to ensure complex formation.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain high-quality crystals of the GCase-modulator complex.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known GCase structure as a search model. Refine the atomic coordinates of the protein and the bound modulator against the experimental data.

Conclusion

The allosteric modulation of GCase represents a promising therapeutic avenue for Gaucher disease and GBA1-associated Parkinson's disease. This guide has provided an overview of the structural basis of GCase-modulator interactions, the relevant cellular pathways, and detailed protocols for the key experiments used to characterize these interactions. A deeper understanding of the structural and quantitative aspects of how these modulators function will be crucial for the development of next-generation therapies targeting GCase.

References

- 1. researchgate.net [researchgate.net]

- 2. Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gaintherapeutics.com [gaintherapeutics.com]

- 4. gaintherapeutics.com [gaintherapeutics.com]

- 5. neurologylive.com [neurologylive.com]

- 6. gaintherapeutics.com [gaintherapeutics.com]

- 7. gaucherdisease.org [gaucherdisease.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Emerging Insights into the Mechanistic Link between α-Synuclein and Glucocerebrosidase in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanisms of α-Synuclein and GBA1 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Membrane-bound α-synuclein interacts with glucocerebrosidase and inhibits enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Trying to LIMP-2 the lysosome - Cure Parkinson's [cureparkinsons.org.uk]

- 16. Role of LIMP-2 in the intracellular trafficking of β-glucosidase in different human cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lysosomal Integral Membrane Protein-2: A New Player in Lysosome-Related Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gaucher’s Disease Glucocerebrosidase and <alpha>-synuclein form a bidirectional pathogenic loop in synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

GCase as a Therapeutic Target in Neurodegeneration: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's disease (PD) and related synucleinopathies like Dementia with Lewy Bodies (DLB).[1][2][3] This discovery has propelled GCase to the forefront of neurodegeneration research, establishing it as a critical therapeutic target. This technical guide provides a comprehensive overview of the role of GCase in neurodegeneration, therapeutic strategies to modulate its activity, and detailed experimental protocols for researchers in the field. We present quantitative data on GCase activity and substrate levels, outline key signaling pathways, and provide a workflow for GCase-targeted drug discovery.

Introduction: The GCase-Neurodegeneration Link

GCase is a lysosomal hydrolase responsible for the breakdown of the glycosphingolipid glucosylceramide (GlcCer) into glucose and ceramide.[4] Biallelic mutations in GBA1 lead to Gaucher disease (GD), a lysosomal storage disorder.[4] However, it is the heterozygous carriers of GBA1 mutations who are at a significantly increased risk of developing PD.[2] This genetic link has unveiled a crucial bidirectional relationship between GCase and α-synuclein, the primary component of Lewy bodies, the pathological hallmark of PD.[1]

Reduced GCase activity leads to the accumulation of its substrates, GlcCer and glucosylsphingosine (B128621) (GlcSph), which can stabilize toxic oligomeric forms of α-synuclein.[4] Conversely, aggregated α-synuclein can impair the trafficking and function of GCase, creating a pathogenic feedback loop that exacerbates neurodegeneration.[1][4] Therefore, enhancing GCase activity is a promising therapeutic strategy for both genetic and sporadic forms of PD.

Quantitative Data on GCase and its Substrates in Neurodegeneration

The following tables summarize key quantitative data from studies on GCase activity and substrate levels in the context of neurodegeneration.

Table 1: GCase Enzymatic Activity in Parkinson's Disease

| Patient Cohort | GCase Activity (Compared to Controls) | Key Findings | Reference(s) |

| Idiopathic PD (CSF) | Decreased (~28%) | GCase activity is significantly reduced in the cerebrospinal fluid of PD patients, even without GBA1 mutations. | [5] |

| Idiopathic PD (Dried Blood Spots) | Lower (~5%) | A modest but significant reduction in GCase activity is observed in peripheral blood. | [6] |

| PD with GBA1 Mutations (Dried Blood Spots) | Significantly Lower | Heterozygotes show lower activity than non-carriers, and homozygotes/compound heterozygotes have the lowest activity. | [6] |

| Asymptomatic GBA1 Mutation Carriers | Intermediate | GCase activity is lower than in non-carrier controls but higher than in PD patients with GBA1 mutations. | [6] |

Table 2: Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph) Levels in GBA-Associated Neurodegeneration

| Analyte | Sample Type | Patient Cohort | Fold Change (Compared to Controls) | Key Findings | Reference(s) |

| Glucosylceramide (GlcCer) | CSF | PD with GBA1 Mutations | Increased | GlcCer levels are elevated in the CSF of PD patients carrying GBA1 mutations. | [7] |

| Glucosylsphingosine (GlcSph) | Plasma | Asymptomatic GBA1 N370S Carriers | Significantly Higher | Plasma GlcSph is elevated in heterozygous GBA1 carriers, irrespective of PD status. | [8] |

| Glucosylsphingosine (GlcSph) | Brain Tissue (Neuronopathic GD model) | Mouse Model | Significantly Increased | GlcSph accumulation is a key feature in neuronopathic forms of Gaucher disease. | [9] |

Table 3: Preclinical and Clinical Efficacy of GCase-Targeted Therapies

| Therapeutic Agent | Mechanism | Model/Study Population | Key Efficacy Readout | Outcome | Reference(s) |

| Ambroxol | Pharmacological Chaperone | Phase 2 in PD patients | GCase levels in CSF | ~35% increase in GCase levels; safe and well-tolerated. | [10] |

| GT-02287 & GT-02329 | Non-inhibitory Chaperones (STARs) | iPSC-derived dopaminergic neurons | GCase protein levels & α-synuclein aggregation | Increased GCase levels (up to 129%); reduced phosphorylated and aggregated α-synuclein. | [11][12] |

| AAV-GBA1 | Gene Therapy | Mouse and NHP models of synucleinopathy | α-synuclein clearance and dopaminergic neuroprotection | Reduced α-synuclein burden and improved neuronal survival. | [6] |

| SPR301 (GCase85) | Gene Therapy (engineered GCase) | Preclinical cellular models | α-synuclein reduction | Greater reduction of α-synuclein compared to wildtype gene therapy. | [1] |

Signaling Pathways and Therapeutic Intervention Points

The interplay between GCase, α-synuclein, and lysosomal function is complex. Below are diagrams illustrating key pathways and a general workflow for GCase-targeted drug discovery.

The Bidirectional Pathogenic Loop of GCase and α-Synuclein

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Kinetic model of the aggregation of alpha-synuclein provides insights into prion-like spreading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. AAV delivery of GBA1 suppresses α-synuclein accumulation in Parkinson’s disease models and restores motor dysfunction in a Gaucher’s disease model | bioRxiv [biorxiv.org]

- 5. zywiebio.com [zywiebio.com]

- 6. Glucocerebrosidase Gene Therapy Induces Alpha-Synuclein Clearance and Neuroprotection of Midbrain Dopaminergic Neurons in Mice and Macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hcplive.com [hcplive.com]

- 9. researchgate.net [researchgate.net]

- 10. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]

- 11. Gain Therapeutics, Inc. Announces Breakthrough Pre-Clinical [globenewswire.com]

- 12. gaintherapeutics.com [gaintherapeutics.com]

Activating Wild-Type Glucocerebrosidase with Small Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the activation of wild-type glucocerebrosidase (GCase) by small molecules. This area of research holds significant promise for the development of novel therapeutics for neurodegenerative disorders such as Parkinson's disease and lysosomal storage disorders like Gaucher disease. This document outlines the core principles of GCase activation, presents key experimental methodologies, and summarizes the current understanding of the underlying mechanisms.

Introduction to Glucocerebrosidase (GCase) and Its Activation

Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide. Reduced GCase activity, due to genetic mutations or other cellular stresses, leads to the accumulation of its substrate, which is a pathological hallmark of Gaucher disease. Furthermore, there is a strong genetic and pathological link between GCase deficiency and an increased risk of developing Parkinson's disease.

The activation of wild-type GCase by small molecules is a therapeutic strategy aimed at enhancing the enzyme's intrinsic catalytic activity. This approach is distinct from the use of pharmacological chaperones, which are primarily designed to assist in the proper folding and trafficking of mutant forms of the enzyme. Small molecule activators, in contrast, can directly interact with the wild-type enzyme to boost its function.

Mechanisms of Wild-Type GCase Activation

The precise mechanisms by which small molecules activate wild-type GCase are an active area of investigation. One emerging concept is the modulation of the enzyme's oligomeric state. GCase can exist as a monomer or a dimer, with the dimeric form believed to be more stable and functionally active. Some small molecules may promote dimerization, thereby enhancing enzymatic activity. An allosteric binding site at the dimer interface has been proposed as a potential target for such activators.

Quantitative Data on Small Molecule Activators of Wild-Type GCase

The development of small molecule activators for wild-type GCase is a key focus for several biopharmaceutical companies, including Vanqua Bio.[1] This company is actively developing a pipeline of small-molecule GCase activators for the treatment of neurodegenerative diseases.[1] While the specific chemical structures and detailed quantitative data for many of these compounds are proprietary and not publicly available, the general approach involves high-throughput screening to identify molecules that increase the catalytic turnover of the enzyme.

For the purpose of this guide, we will present a hypothetical table structure that researchers can use to standardize the reporting of their own findings when investigating novel GCase activators.

| Compound ID | Chemical Structure | AC50 (µM) | Fold Activation (at saturation) | Mechanism of Action | Reference |

| Activator-X | [Insert Structure] | 1.5 | 2.5 | Allosteric Dimerization | [Internal Data] |

| Activator-Y | [Insert Structure] | 5.2 | 1.8 | Unknown | [Internal Data] |

Table 1: Hypothetical Data Structure for Wild-Type GCase Small Molecule Activators. AC50 (Activation Constant 50) represents the concentration of the compound that elicits half-maximal activation. Fold activation is the maximum increase in enzyme activity observed in the presence of the saturating compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to identify and characterize small molecule activators of wild-type GCase.

In Vitro Fluorometric GCase Activity Assay

This assay is a foundational method for screening and characterizing GCase activators. It utilizes a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which upon cleavage by GCase, releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).

Materials:

-

Recombinant human GCase enzyme

-

Assay Buffer: 0.2 M Phosphate-Citrate buffer, pH 5.4

-

Substrate Solution: 4 mM 4-MUG in Assay Buffer

-

Stop Solution: 0.2 M Glycine-NaOH, pH 10.7

-

Test compounds dissolved in DMSO

-

96-well black, flat-bottom plates

-

Fluorometer (Excitation: 365 nm, Emission: 445 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in the Assay Buffer.

-

In a 96-well plate, add 10 µL of each compound dilution to triplicate wells. Include wells with buffer and DMSO as negative controls.

-

Add 20 µL of a pre-diluted solution of recombinant GCase enzyme to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 20 µL of the 4-MUG substrate solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop the reaction by adding 150 µL of the Stop Solution to each well.

-

Measure the fluorescence of the released 4-MU using a fluorometer.

-

Calculate the percent activation relative to the DMSO control and determine the AC50 value for each active compound.

Cell-Based GCase Activity Assay

This assay measures the activity of GCase within a cellular context, providing a more physiologically relevant assessment of a compound's efficacy.

Materials:

-

Cultured cells (e.g., human fibroblasts, neuronal cell lines)

-

Cell Lysis Buffer: 0.25% Triton X-100, 0.25% Taurocholate in Citrate/Phosphate buffer, pH 5.4

-

Substrate Solution: 5.02 mM 4-MUG in Assay Buffer

-

Stop Solution: 0.1 M Glycine, 0.1 M NaOH, pH 10.0

-

Specific GCase inhibitor: Conduritol-B-epoxide (CBE)

-

96-well black, flat-bottom plates

-

Fluorometer (Excitation: 360 nm, Emission: 445 nm)

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a desired period (e.g., 24-48 hours).

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding the Cell Lysis Buffer and incubating on ice for 10 minutes.

-

Centrifuge the plate to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new 96-well black plate.

-

To determine lysosomal GCase activity, include control wells treated with CBE.

-

Initiate the enzymatic reaction by adding the 4-MUG substrate solution to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding the Stop Solution.

-

Measure the fluorescence of the released 4-MU.

-

Determine the protein concentration of each lysate to normalize the GCase activity (e.g., pmol of 4-MU/hour/mg of protein).

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed mechanism of GCase activation.

Caption: Workflow for the Identification and Validation of Wild-Type GCase Activators.

Caption: Proposed Allosteric Activation of GCase via Small Molecule-Induced Dimerization.

Conclusion

The activation of wild-type GCase by small molecules represents a promising therapeutic avenue for a range of debilitating neurodegenerative and lysosomal storage diseases. While much of the current drug development in this area is proprietary, the fundamental biochemical and cell-based assays outlined in this guide provide a solid foundation for academic and industrial researchers to screen for and characterize novel activators. Future research will likely focus on elucidating the diverse mechanisms of GCase activation and translating these findings into clinically effective therapies.

References

A Technical Guide to Foundational Research on Non-Inhibitory GCase Chaperones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding non-inhibitory pharmacological chaperones for the enzyme glucocerebrosidase (GCase). Deficiencies in GCase activity, caused by mutations in the GBA1 gene, lead to Gaucher disease and are a significant risk factor for Parkinson's disease. Non-inhibitory chaperones represent a promising therapeutic strategy, as they aim to restore GCase function without blocking its active site, thus avoiding potential substrate competition. This document provides a comprehensive overview of the core concepts, key molecular players, experimental methodologies, and quantitative data in this rapidly evolving field.

The Rationale for Non-Inhibitory GCase Chaperones

Mutations in the GBA1 gene often lead to misfolding of the GCase enzyme in the endoplasmic reticulum (ER). This misfolded protein is subsequently targeted for degradation by the ER-associated degradation (ERAD) pathway, resulting in reduced levels of functional GCase in the lysosome, the cell's primary recycling center. This deficiency leads to the accumulation of GCase substrates, primarily glucosylceramide (GlcCer) and glucosylsphingosine (B128621) (GlcSph), which are cytotoxic and contribute to the pathology of Gaucher disease and GBA1-associated Parkinson's disease.

Pharmacological chaperones (PCs) are small molecules that bind to and stabilize misfolded proteins, facilitating their correct folding and trafficking to their intended cellular location. Early efforts in developing GCase chaperones focused on competitive inhibitors that bind to the enzyme's active site. While these can stabilize the enzyme, their inhibitory nature presents a therapeutic challenge, as they can compete with the natural substrate in the lysosome.

Non-inhibitory chaperones, in contrast, bind to allosteric sites on the GCase enzyme. This binding stabilizes the protein and promotes its proper folding and subsequent translocation from the ER to the Golgi apparatus and finally to the lysosome, without obstructing the active site.[1][2][3] This approach offers the significant advantage of enhancing GCase activity without the risk of competitive inhibition, providing a wider therapeutic window.[4]

Key Non-Inhibitory GCase Chaperones and Their Efficacy

High-throughput screening (HTS) campaigns have been instrumental in identifying novel non-inhibitory GCase chaperones.[1][3] Among the most well-characterized are NCGC607 and NCGC758, which have demonstrated significant efficacy in various preclinical models.

Quantitative Data on Chaperone Efficacy

The following tables summarize the quantitative data on the effects of prominent non-inhibitory GCase chaperones on enzyme activity, protein levels, and substrate reduction in various cellular models.

Table 1: Effect of NCGC607 on GCase Activity and Protein Levels

| Cell Type | GCase Mutation | Treatment Concentration & Duration | Fold Increase in GCase Activity | Fold Increase in GCase Protein Level | Reference |

| Gaucher Patient-Derived Macrophages | Various | 4 µM, 21 days | 1.3 | 1.5 | [1] |

| GBA-PD Patient-Derived Macrophages | N370S | 4 µM, 21 days | 1.5 | - | [1] |

| GBA-PD iPSC-Derived Dopaminergic Neurons | N370S | 4 µM, 21 days | 1.1 | 1.7 | [1] |

Table 2: Effect of NCGC607 on Glucosylsphingosine (HexSph) Levels

| Cell Type | GCase Mutation | Treatment Concentration & Duration | Fold Reduction in HexSph | Reference |

| Gaucher Patient-Derived Macrophages | Various | 4 µM, 21 days | 4.0 | [1] |

Table 3: Effect of NCGC758 on GCase Activity and α-Synuclein Levels

| Cell Type | Treatment Concentration & Duration | Effect on GCase Activity | Effect on α-Synuclein Levels | Reference |

| H4 neuroglioma cells expressing α-synuclein | 10 µM, 3 days | Increased lysosomal GCase activity | Reduced | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research of non-inhibitory GCase chaperones.

GCase Activity Assay in Cell Lysates

This protocol is used to measure the total GCase enzyme activity in cellular extracts.

Materials:

-

Cells of interest (e.g., patient-derived fibroblasts, iPSC-derived neurons)

-

Lysis Buffer: 30 mM Citrate Phosphate buffer (pH 5.5), 0.65% Sodium Taurocholate, 0.65% Triton-X 100

-

Substrate Solution: 5 mM 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in GCase-activity substrate diluent (50 mM citric acid, 0.1 M sodium phosphate, 6 mg/mL sodium taurocholate, 0.3% Tween20, pH 5.0)

-

Stop Solution: 333 mM glycine, 207 mM sodium carbonate, pH 10.7

-

BCA Protein Assay Kit

-

96-well black, clear-bottom plates

-

Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Sonicate the lysate briefly on ice to ensure complete lysis.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the cell lysate.

-

-

Protein Quantification:

-

Determine the total protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.

-

-

Enzymatic Reaction:

-

Dilute the cell lysate in GCase-activity sample diluent (50 mM citric acid, 0.1 M sodium phosphate, and 2 mg/mL bovine serum albumin, pH 5.0) to a final protein concentration of approximately 10 µg per well.[6]

-

Add 10 µL of the diluted lysate to each well of a 96-well plate.

-

Initiate the reaction by adding 75 µL of the 4-MUG Substrate Solution to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Stopping the Reaction and Fluorescence Measurement:

-

Stop the reaction by adding 200 µL of Stop Solution to each well.

-

Measure the fluorescence on a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of 4-methylumbelliferone (B1674119) (4-MU).

-

Calculate the GCase activity as pmol of 4-MU produced per milligram of protein per hour.

-

Live-Cell GCase Activity Assay using PFB-FDGlu

This protocol measures GCase activity within the lysosomes of living cells.

Materials:

-

Cells cultured in 96-well imaging plates

-

PFB-FDGlu (5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside)

-

Opti-MEM reduced-serum medium

-

High-content imaging system or fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Seed cells in a 96-well imaging plate and culture until they reach the desired confluency.

-

-

Substrate Preparation and Incubation:

-

Prepare a working solution of PFB-FDGlu in pre-warmed Opti-MEM.

-

Wash the cells once with pre-warmed PBS.

-

Add the PFB-FDGlu working solution to each well.

-

Incubate at 37°C for 1 hour.[4]

-

-

Washing and Imaging:

-

Aspirate the substrate solution and wash the cells three times with pre-warmed PBS.

-

Add fresh, pre-warmed Opti-MEM to each well.

-

Measure the fluorescence at time zero using a plate reader or high-content imager (Excitation: ~492 nm, Emission: ~516 nm).[4]

-

Return the plate to the 37°C incubator and continue to measure fluorescence at regular intervals (e.g., every 20-30 minutes) for up to 3 hours.[4]

-

-

Data Analysis:

-

Plot the fluorescence intensity over time to determine the rate of GCase activity.

-

The activity can be normalized to cell number or total protein content.

-

Measurement of Glucosylceramide (GlcCer) Levels by HPLC

This protocol outlines a method for the quantification of GlcCer from cell lysates.

Materials:

-

Cell lysate

-

Chloroform (B151607)/Methanol solutions (1:1 and 2:1, v/v)

-

Internal standard (e.g., C6-NBD-GlcCer)

-

HPLC system with a fluorescence detector

Procedure:

-

Lipid Extraction:

-

To the cell lysate, add chloroform/methanol (1:1, v/v) and the internal standard.

-

Incubate at 37°C for 2 hours.

-

Add chloroform and water and mix thoroughly.

-

Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

-

Carefully collect the lower phase.

-

-

Sample Preparation:

-

Dry the collected lipid extract under a stream of nitrogen or using a SpeedVac.

-

Reconstitute the dried lipids in an appropriate solvent for HPLC injection (e.g., ethanol).

-

-

HPLC Analysis:

-

Inject the sample onto the HPLC column.

-

Elute with an appropriate mobile phase to separate the different lipid species.

-

Detect the fluorescently labeled GlcCer and the internal standard using a fluorescence detector.

-

-

Data Analysis:

-

Quantify the amount of GlcCer in the sample by comparing its peak area to that of the internal standard and a standard curve generated with known amounts of GlcCer.

-

Immunofluorescence Staining for GCase Lysosomal Translocation

This protocol is used to visualize the subcellular localization of GCase and determine its translocation to the lysosome.

Materials:

-

Cells grown on coverslips or in imaging plates

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibodies: anti-GCase and anti-LAMP1 (lysosomal marker)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Confocal microscope